

# Summary of Phase II Clinical Trials for Vatalanib

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## Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

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Cancer Type / Condition	Prior Therapies	Key Efficacy Findings	Safety & Tolerability	Source
Metastatic Melanoma	Not specified (treatment until progression)	Tumour control rate (CR+PR+SD) at 16 weeks: <b>35%</b> ; Median PFS: <b>1.8 mos</b> ; Median OS: <b>6.5 mos</b>	Not specified in detail; overall survival was "disappointing"	[1]
Advanced Pancreatic Cancer	Failed 1st-line gemcitabine-based therapy	6-month survival rate: <b>29%</b> ; Median PFS: <b>2 mos</b> ; 2 patients had partial response; 28% had stable disease	Well-tolerated; common Grade 3/4 AEs: hypertension (20%), fatigue (17%), abdominal pain (17%)	[2]
GIST (Gastrointestinal Stromal Tumour)	Resistant to imatinib (42% also resistant to sunitinib)	Clinical benefit (PR+SD): <b>40%</b> ; Median Time to Progression: <b>3.2-5.8 mos</b> (varied by prior therapy)	Generally well tolerated	[3]
Myelodysplastic Syndrome (MDS)	Not specified; various low-risk types	Trial designed to assess prevention of leukemia development;	Eligibility required adequate hematological, hepatic, and renal function	[4]

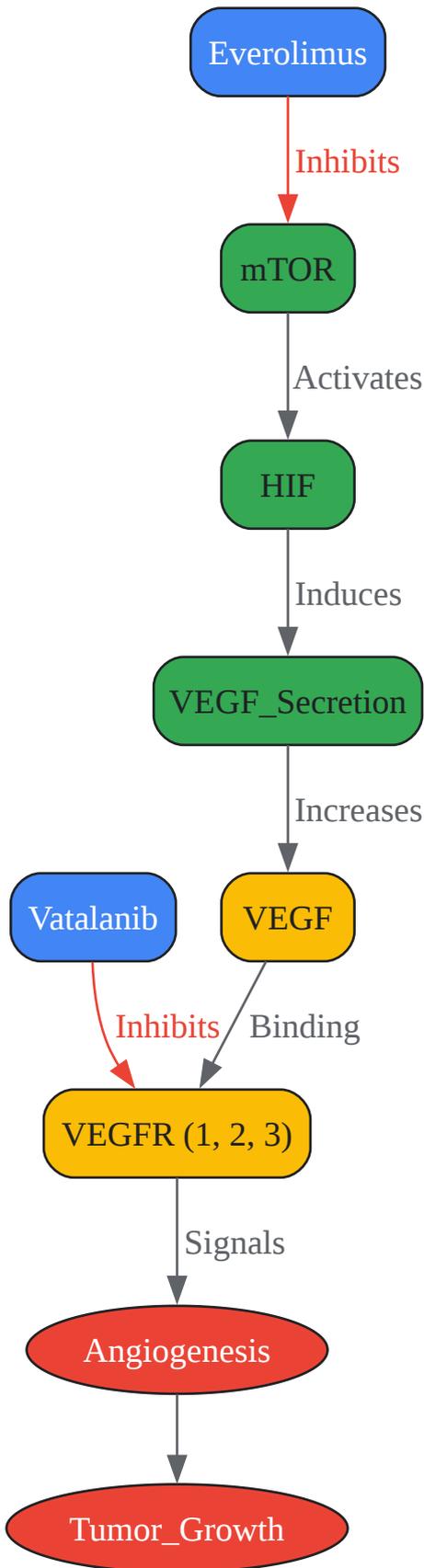
Cancer Type / Condition	Prior Therapies	Key Efficacy Findings	Safety & Tolerability	Source
		specific efficacy results not provided		

## Mechanism of Action & Experimental Protocols

Vatalanib is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels). [5] [6]

- **Primary Targets:** It potently inhibits all three **Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3)**. The strongest activity is against VEGFR-2 (KDR), which is the primary mediator of VEGF-induced endothelial cell proliferation and permeability. [5] [6]
- **Secondary Targets:** At higher concentrations, it also inhibits other tyrosine kinases, including the **Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms**. [3] [5] [6]
- **Cellular Effects:** This inhibition blocks VEGF-induced autophosphorylation of receptors, leading to suppressed endothelial cell proliferation and migration. Research also shows it can induce apoptosis (programmed cell death) in certain cancer cells. [7] [6]

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the rationale for its combination with mTOR inhibitors:



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## Detailed Experimental Protocol: In Vitro Cell Proliferation and VEGFR Inhibition

The methodology below is compiled from standard assays described across multiple studies. [7] [8] [6]

- **Cell Line Preparation:** Select appropriate cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis studies or specific cancer cell lines (e.g., gastric cancer lines). Culture cells in recommended media and maintain in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Treatment:**
  - **Stock Solution:** Reconstitute vatalanib lyophilized powder in DMSO to create a 10 mM stock solution. [6]
  - **Working Concentrations:** Treat cells with a range of vatalanib concentrations (typically 0.5-50 μM). A common pretreatment time is 0.5-2 hours prior to stimulation with VEGF. [6]
  - **Proliferation Assay:** For anti-proliferation assessment, cells can be treated with vatalanib alone for varying times, up to 72 hours. Cell viability is then measured using standard assays like MTT or SRB. [7]
- **VEGF Stimulation & Analysis:** After pretreatment with vatalanib, stimulate the cells with VEGF (e.g., 50 ng/mL). To measure inhibition of VEGFR signaling, lyse the cells and analyze the levels of phosphorylated VEGFR2 (Tyr1175) and total VEGFR2 by western blot. A separate aliquot of cell lysates can be used for immunoprecipitation and in vitro kinase assays. [8] [6]

## Combination Therapy & Current Research Status

Research has explored combining vatalanib with other targeted agents. A key combination is with **mTOR inhibitors** (like everolimus), based on strong preclinical rationale and a phase Ib clinical trial. [9] [8]

- **Rationale for Combination:** As shown in the diagram above, mTOR inhibition can reduce the cellular production of VEGF, while vatalanib blocks the VEGF signal from being received by endothelial cells. This dual "vertical inhibition" of the VEGF pathway can lead to enhanced anti-angiogenic and anti-tumor effects. [8]
- **Clinical Findings:** A phase Ib study determined the combination of vatalanib and everolimus was feasible, with a maximum tolerated dose (MTD) of vatalanib 1000 mg daily and everolimus 5 mg daily. The combination showed a promising objective response rate, particularly in treatment-naive patients with renal cell carcinoma (RCC). [9]

While vatalanib's own clinical development seems to have halted at phase II, it remains a molecule of interest in **basic and translational research**. Efforts are ongoing to design new analogs with improved properties, such as better solubility, reduced central nervous system penetration (to avoid dizziness and ataxia), and retained or enhanced VEGFR-2 inhibitory activity. [7]

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